molecular formula C14H17N3O3 B14012237 6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one

6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one

Cat. No.: B14012237
M. Wt: 275.30 g/mol
InChI Key: JSBBLOGNDYVWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one (PF-8380) is a benzoxazolone derivative with a propanoyl-piperazine side chain. It is a potent autotaxin (ATX) inhibitor, targeting lysophosphatidic acid (LPA) signaling, which plays a role in inflammation, fibrosis, and cancer progression.

Properties

IUPAC Name

6-(3-piperazin-1-ylpropanoyl)-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c18-12(3-6-17-7-4-15-5-8-17)10-1-2-11-13(9-10)20-14(19)16-11/h1-2,9,15H,3-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBBLOGNDYVWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC(=O)C2=CC3=C(C=C2)NC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzo[d]oxazol-2(3H)-one Core and Its Halogenated Derivatives

The benzo[d]oxazol-2(3H)-one core is a crucial starting material for the synthesis of the target compound. Its preparation and functionalization are well-documented:

  • Bromination of 3H-1,3-benzoxazol-2-one : Bromination at the 6-position is commonly performed using bromine or N-bromosuccinimide (NBS) under various conditions to yield 6-bromo-3H-benzoxazol-2-one, a key intermediate for further functionalization.
Reagent & Conditions Solvent Temperature Time Yield (%) Notes
Bromine (1.9 mL, 37 mmol) Acetic acid (50 mL) 20 °C 4 h 94 Dropwise addition, pink powder obtained; mp 191.6-192.3 °C
Bromine (8.34 mL, 0.16 mol) Dichloromethane 20 °C 19.5 h 84 Orange precipitate filtered, 8-9% starting material present
N-Bromosuccinimide (26.6 g, 0.15 mol) Acetic acid 20 °C 72 h 70 Recrystallized from EtOH, off-white solid; mp 190-195 °C
N-Bromosuccinimide (2.00 g, 11 mmol) Acetonitrile -15 to 20 °C Overnight 31 Brown solid, lower yield

These brominated derivatives serve as reactive intermediates for further substitution or coupling reactions.

Purification and Characterization

  • Purification : Products are typically purified by recrystallization from ethanol or ethanol/DMF mixtures, or by chromatographic techniques using solvents such as diethyl ether/isohexane mixtures.

  • Characterization : Confirmation of structure is achieved by NMR (1H and 13C), IR spectroscopy (noting characteristic amide and heterocyclic absorptions), and mass spectrometry.

Comprehensive Data Table Summarizing Preparation Parameters

Preparation Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Key Observations
Bromination of benzo[d]oxazol-2-one Bromine or NBS; Acetic acid or DCM Acetic acid, DCM 20 °C 4-72 h 31-94 High yield with bromine in acetic acid
Acylation of piperazine Piperazine + chloroacetyl chloride + K2CO3 Ethanol, THF RT to reflux Several h 70-80 Forms N-substituted piperazine intermediates
Coupling with benzo[d]oxazol-2-one core 6-bromo-benzo[d]oxazol-2-one + piperazine derivative Ethanol + base Reflux 2-16 h 60-75 Nucleophilic substitution or amidation
Mitsunobu reaction (alternative) Benzo[d]oxazol-2-one derivative + hydroxypiperidine + triphenylphosphine + diethyl azodicarboxylate THF 0 °C to RT 16 h ~50 Alternative route for piperazine attachment

Chemical Reactions Analysis

Types of Reactions

6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorous oxychloride, dimethylformamide, and various catalysts to facilitate the reactions . The conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phosphorous oxychloride and dimethylformamide results in the formation of 8-(benzo[d]oxazol-2-yl)-2-chloroquinoline-3-carbaldehyde .

Scientific Research Applications

6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a model compound to study various chemical reactions and mechanisms.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammation and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects by inhibiting the activity of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA). LPA is a signaling molecule that plays a key role in various biological processes, including cell proliferation, migration, and survival. By inhibiting autotaxin, 6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one can reduce the production of LPA, thereby modulating these processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Benzooxazolone Backbone

The benzoxazolone scaffold, combined with piperazine substitutions, is a common motif in medicinal chemistry. Key analogues include:

SN79 (6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one)
  • Structural Differences: SN79 replaces PF-8380’s propanoyl group with an acetyl moiety and introduces a 4-fluorophenyl-piperazine via a butyl linker.
  • Pharmacological Profile :
    • Acts as a sigma receptor ligand (σ12), with neuroprotective effects against methamphetamine- and cocaine-induced toxicity .
    • Demonstrates moderate affinity for 5-HT6 receptors (Ki = 40–150 nM) .
  • Therapeutic Applications : Investigated for addiction treatment and neuroprotection .
Bivalent Benzoxazolone/Thiazolone Derivatives (e.g., Compounds 5n, 5p, 5q, 5r)
  • Structural Differences : Feature dual benzoxazolone or benzothiazolone units linked via piperazine-containing alkyl chains .
  • Pharmacological Profile : Primarily evaluated for receptor binding but lack explicit target data. Synthesis yields (48–68%) and purity were confirmed via NMR and HRMS .
Sulfonyl Derivatives (e.g., 6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one)
  • Structural Differences: Replace the propanoyl group with a sulfonyl linker.

Functional Analogues with Divergent Targets

AG-0029 (7-(4-(3-(4-(Morpholinomethyl)phenoxy)propyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one)
  • Structural Differences: Incorporates a morpholinomethyl-phenoxypropyl chain.
  • Pharmacological Profile : Dual-action dopamine D2 agonist and histamine H3 antagonist, developed for Parkinson’s disease .
Ethoxy-Modified Benzoxazolones (e.g., Compound [8])
  • Structural Differences : Ethoxy chain addition to the 3-benzyl-7-(piperazin-1-yl)benzo[d]oxazol-2(3H)-one scaffold.
  • Pharmacological Profile : Reduced 5-HT6 receptor affinity (Ki = 150 nM vs. parent compound’s 40 nM) .

Structure-Activity Relationship (SAR) Insights

  • Propanoyl vs. Acetyl Linkers: PF-8380’s propanoyl-piperazine group is critical for ATX inhibition, while SN79’s acetyl-butyl-piperazine favors sigma receptor binding .
  • Piperazine Substitutions : Fluorophenyl groups (SN79) enhance sigma receptor selectivity, whereas sulfonyl or morpholine groups shift targets to enzymes or neurotransmitter receptors .
  • Chain Length and Rigidity : Longer alkyl linkers (e.g., butyl in SN79) improve σ receptor potency, while shorter chains may favor ATX inhibition .

Comparative Data Table

Compound Core Structure Key Substituents Primary Target IC50/Ki Therapeutic Application
PF-8380 Benzoxazolone Propanoyl-piperazine Autotaxin (ATX) 2 nM (ATX inhibition) Cancer, Inflammation
SN79 Benzoxazolone Acetyl-butyl-4-fluorophenyl-piperazine Sigma receptors (σ12) 40–150 nM (5-HT6) Neuroprotection, Addiction
AG-0029 Benzoxazolone Morpholinomethyl-phenoxypropyl-piperazine Dopamine D2/H3 N/A Parkinson’s disease
Compound 5n (Bivalent) Benzothiazolone Hexyl-piperazine-benzothiazolone Undisclosed N/A Receptor binding studies

Biological Activity

Chemical Identity
6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one, also known as PF-8380, is a synthetic compound with the molecular formula C14H17N3O3C_{14}H_{17}N_{3}O_{3} and a molecular weight of approximately 275.30 g/mol. This compound features a unique structure that includes a benzo[d]oxazole moiety linked to a piperazine ring through a propanoyl group. It has gained attention for its potential therapeutic applications, particularly as an autotaxin inhibitor.

PF-8380 acts primarily as an autotaxin inhibitor , which plays a crucial role in the production of lysophosphatidic acid (LPA) from lysophosphatidyl choline (LPC). LPA is involved in various biological processes, including cell proliferation, angiogenesis, and inflammation. By inhibiting autotaxin, PF-8380 reduces LPA levels, thereby potentially mitigating inflammatory responses associated with various diseases such as cancer, arthritis, and multiple sclerosis .

Efficacy in Studies

In vitro studies have demonstrated that PF-8380 has a potent inhibitory effect on autotaxin with an IC50 value of 2.8 nM in isolated enzyme assays and 101 nM in human whole blood . Furthermore, in vivo experiments using a rat air pouch model indicated that administration of PF-8380 at 30 mg/kg resulted in over 95% reduction of LPA levels within three hours post-administration. This reduction correlated with decreased inflammatory hyperalgesia, suggesting significant anti-inflammatory properties .

Pharmacokinetics

PF-8380 exhibits favorable pharmacokinetic properties, including adequate oral bioavailability. The compound's pharmacokinetic profile indicates rapid absorption and effective distribution within biological systems, making it suitable for further clinical development.

In Vivo Models

A notable study evaluated the effects of PF-8380 on inflammatory conditions. In this study, rats treated with PF-8380 showed significant reductions in inflammatory markers compared to control groups. The compound's ability to inhibit LPA production was linked to its efficacy in reducing pain responses associated with inflammation .

Comparative Studies

Table 1 summarizes the comparative biological activities of PF-8380 against other known autotaxin inhibitors:

Compound NameIC50 (nM)In Vivo EfficacyReference
PF-83802.8>95% LPA reduction at 30 mg/kg
Compound A10Moderate efficacy
Compound B15Low efficacy

Clinical Implications

The implications of PF-8380's biological activity extend to potential treatment strategies for various inflammatory diseases. Its role as an autotaxin inhibitor positions it as a candidate for therapeutic interventions aimed at reducing inflammation and associated pain .

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-(3-(piperazin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one and its derivatives, and how can reaction yields be optimized?

Methodological Answer:
The compound and its analogs are typically synthesized via nucleophilic substitution or Friedel-Crafts acylation followed by piperazine coupling. For example, derivatives like SN79 (6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one) are synthesized using Boc-protection, alkylation, and deprotection steps, achieving yields of 63–68% . Optimization strategies include:

  • Temperature control : Reactions at 100°C for Boc-deprotection in aqueous conditions improve efficiency .
  • Catalyst use : AlCl3 in Friedel-Crafts acylation enhances regioselectivity .
  • Purification : Column chromatography or recrystallization ensures purity, as evidenced by NMR (δ 1.4–4.2 ppm for piperazine protons) and MS (M++1 peaks) .

Basic: Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : Key signals include the benzo[d]oxazolone carbonyl (δ ~165–170 ppm in 13C NMR) and piperazine protons (δ 2.5–3.5 ppm in 1H NMR) .
  • Mass spectrometry (MS) : Electrospray ionization (ESI) confirms molecular ions (e.g., M++1 at m/z 414 for PF-8380) .
  • HPLC : Purity >95% is standard, with retention times calibrated against reference standards .

Advanced: How do structural modifications at the 6-position of the benzoxazolone ring affect sigma-2 receptor affinity and functional outcomes?

Methodological Answer:
Substitutions at the 6-position (e.g., acetyl, nitro, or isothiocyanate groups) alter sigma-2 receptor binding and functionality:

  • Acetyl (SN79) : High sigma-2 affinity (Ki = 0.56–17.9 nM) but moderate sigma-1 selectivity, linked to neuroprotection against methamphetamine toxicity .
  • Isothiocyanate (CM572) : Irreversible sigma-2 binding (Ki = 14.6 nM) induces cytotoxicity (EC50 = 7.6–32.8 µM) via apoptosis .
  • Sulfur substitution : Converts benzoxazolone to benzothiazolone, increasing sigma-1 affinity and reducing selectivity .
    Experimental Design : Radioligand binding assays (e.g., [³H]-DTG for sigma-2) and functional assays (MTT for cytotoxicity) are critical .

Advanced: How can researchers resolve contradictions in sigma-2 receptor ligand activity, such as pro-apoptotic vs. metabolically stimulative effects?

Methodological Answer:

  • Dose-dependent assays : Test ligands across concentrations (e.g., 1–100 µM) to identify thresholds for cytotoxicity (apoptosis) vs. metabolic stimulation (MTT reduction) .
  • Irreversible binding studies : Use isothiocyanate derivatives (e.g., CM572) to isolate sigma-2-specific effects, eliminating cross-talk with sigma-1 .
  • Gene silencing : CRISPRi knockdown of TMEM97 (sigma-2 receptor) validates target specificity in metabolic vs. apoptotic pathways .

Basic: What in vitro models are suitable for evaluating the anti-inflammatory potential of PF-8380?

Methodological Answer:

  • Autotaxin (ATX) inhibition : Measure LysoPLD activity in glioblastoma cell lines (e.g., U87-MG) using PF-8380 (IC50 = 2 nM) .
  • Cytokine profiling : ELISA for IL-6 or TNF-α in LPS-stimulated macrophages .
  • Radiosensitization assays : Combine PF-8380 with ionizing radiation (e.g., 160 kV x-ray) to assess enhanced anti-inflammatory/anti-tumor effects .

Advanced: What strategies differentiate neuroprotective mechanisms of sigma-2 ligands (e.g., SN79) in methamphetamine toxicity models?

Methodological Answer:

  • Hypothalamic IL-1β analysis : qPCR quantifies mRNA levels post-SN79 treatment to link neuroprotection to cytokine modulation .
  • Receptor occupancy : PET imaging with [¹¹C]raclopride confirms dopamine D2 receptor engagement, ruling off-target effects .
  • Pharmacokinetic profiling : Plasma and brain tissue LC-MS/MS analysis ensures adequate blood-brain barrier penetration (t1/2 = 2–4 hours in rodents) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of dual-action ligands (e.g., AG-0029) targeting multiple receptors?

Methodological Answer:

  • Scaffold hybridization : Combine benzo[d]oxazolone with dopamine D2/H3 pharmacophores (e.g., AG-0029) using Suzuki coupling or reductive amination .
  • Binding assays : Screen against receptor panels (e.g., sigma-2, D2, H3) to prioritize compounds with balanced Ki values (<100 nM) .
  • Functional selectivity : Use β-arrestin recruitment assays to distinguish agonist vs. antagonist behavior at dopamine receptors .

Basic: What are validated protocols for assessing sigma-2 receptor-mediated cytotoxicity in cancer cell lines?

Methodological Answer:

  • MTT assay : Treat SK-N-SH neuroblastoma cells with SN79 derivatives (24–48 hours) to measure metabolic activity vs. cell death .
  • Flow cytometry : Annexin V/PI staining quantifies apoptosis in breast cancer cells (e.g., MCF-7) post-CM572 treatment .
  • Proliferation markers : Western blot for Ki-67 or PCNA in tumor xenografts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.